Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.2]octane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures are in place to manage the reagents and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a primary alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is used in several scientific research applications, including:
Organic Chemistry: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: In the development of new drugs and therapeutic agents.
Biology: As a probe to study biological processes and interactions.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate is not well-documented. it is believed to interact with specific molecular targets and pathways, depending on its application. In pharmaceuticals, it may act as a prodrug, releasing the active compound upon metabolic conversion .
Comparison with Similar Compounds
Similar Compounds
- Tert-Butyl (1-Formyl-2-Oxabicyclo[2.2.2]Octan-4-Yl)Carbamate
- Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate
Uniqueness
This compound is unique due to its bicyclo[2.2.2]octane structure, which provides rigidity and stability to the molecule. This structural feature makes it a valuable building block in organic synthesis and pharmaceutical development.
Biological Activity
Tert-Butyl (4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)carbamate, with the CAS number 1333384-43-2, is a compound of interest due to its potential biological activities, particularly in neuroprotection and inhibition of amyloid aggregation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant studies, and potential therapeutic applications.
- Molecular Formula : C14H25NO3
- Molecular Weight : 255.36 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
- Structure :
Research indicates that this compound exhibits dual inhibitory effects on β-secretase and acetylcholinesterase. These actions are crucial in the context of Alzheimer's disease, as they prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in neurodegeneration.
Key Findings from Studies
- Inhibition of Amyloid Aggregation :
- Neuroprotective Effects :
- Anti-inflammatory Properties :
In Vitro Studies
A study published in Molecules highlighted that this compound significantly inhibited both β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM). This suggests that the compound may have a multifaceted approach to combating Alzheimer's disease by not only preventing amyloid aggregation but also enhancing cholinergic function through acetylcholinesterase inhibition .
In Vivo Studies
In vivo experiments involving scopolamine-induced oxidative stress models indicated that while this compound showed some protective effects, they were not statistically significant compared to established treatments like galantamine. This discrepancy was attributed to the compound's bioavailability in the brain, suggesting further optimization may be necessary for clinical application .
Comparative Analysis with Other Compounds
Compound | β-secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Aβ Aggregation Inhibition (%) |
---|---|---|---|
M4 | 15.4 nM | 0.17 μM | 85% at 100 μM |
Galantamine | Not specified | Not specified | Not specified |
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-12(2,3)18-11(17)15-14-7-4-13(10-16,5-8-14)6-9-14/h16H,4-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLNOMXSFKLMOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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